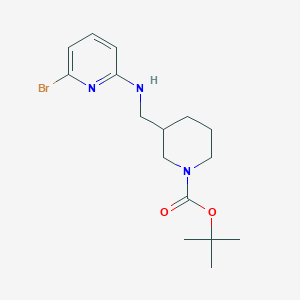

tert-Butyl 3-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[(6-bromopyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-9-5-6-12(11-20)10-18-14-8-4-7-13(17)19-14/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWXIGNSINUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671535 | |

| Record name | tert-Butyl 3-{[(6-bromopyridin-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-38-9 | |

| Record name | 1,1-Dimethylethyl 3-[[(6-bromo-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-{[(6-bromopyridin-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate, identified by the CAS number 1065484-36-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BrN3O2, with a molecular weight of approximately 356.26 g/mol. The compound features a piperidine ring substituted with a bromopyridine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22BrN3O2 |

| Molecular Weight | 356.26 g/mol |

| CAS Number | 1065484-36-7 |

| Purity | 95% |

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl derivatives exhibit antimicrobial properties. For instance, the presence of the bromopyridine moiety enhances the compound's ability to interact with microbial enzymes, potentially leading to inhibition of bacterial growth. The structure-activity relationship (SAR) analysis suggests that modifications at the piperidine ring can significantly influence antimicrobial potency .

Anticancer Potential

Research has shown that derivatives of piperidine can exhibit anticancer activity. The mechanism often involves the inhibition of key signaling pathways in cancer cells. For example, compounds with similar structures have been found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

In a comparative study involving various piperidine derivatives, it was noted that those with halogen substitutions (like bromine) demonstrated enhanced cytotoxicity against human cancer cell lines such as A431 and Jurkat cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapy agents like doxorubicin .

Neurological Effects

Some studies have explored the neuroprotective effects of piperidine derivatives. Compounds that interact with neurotransmitter systems have shown promise in treating neurological disorders. For instance, certain piperidine derivatives have been evaluated for their anticonvulsant properties, demonstrating efficacy in animal models of epilepsy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that tert-butyl derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Anticancer Activity : In vitro testing on Jurkat and A431 cell lines revealed that this compound showed an IC50 value below 10 µM, indicating potent anticancer effects compared to control treatments .

- Neuroprotective Effects : In a model assessing seizure activity, compounds similar to tert-butyl derivatives were administered to rodents. Results indicated a significant reduction in seizure duration and frequency, suggesting potential applications in epilepsy treatment .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals, particularly as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for:

- Anticancer Agents : Research indicates that derivatives of bromopyridine compounds can inhibit cancer cell proliferation. The presence of piperidine in this compound may enhance its bioactivity by improving solubility and cellular uptake .

- Antimicrobial Activity : Compounds containing bromopyridine moieties have shown promise as antimicrobial agents. Studies have demonstrated that modifications to the piperidine structure can lead to increased efficacy against various pathogens .

- Neurological Disorders : The piperidine framework is often associated with neuroactive compounds. Investigations into similar structures have revealed potential benefits in treating conditions like depression and anxiety, suggesting that this compound could be explored for such applications .

Organic Synthesis

In organic chemistry, tert-butyl 3-(((6-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate serves as a valuable intermediate:

- Building Block for Complex Molecules : Its functional groups allow it to participate in various reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex organic molecules .

- Synthesis of Biologically Active Compounds : The compound can be used to create derivatives with enhanced biological activity through structural modifications, making it a versatile tool for synthetic chemists .

Material Science

Recent studies have highlighted the potential applications of this compound in material science:

- Polymer Chemistry : The introduction of brominated compounds into polymer matrices can enhance thermal stability and mechanical properties. This compound may be explored for its ability to modify polymer characteristics, leading to the development of advanced materials .

- Nanotechnology : As a ligand or stabilizing agent in nanoparticle synthesis, this compound could play a role in creating nanoparticles with specific properties for applications in electronics or catalysis .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

(a) tert-Butyl (S)-3-(((4-Bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate

- Key Difference : The aromatic ring is a 4-bromo-2-nitrophenyl group instead of 6-bromopyridin-2-yl.

- Bromine at the 4-position (vs. 6-position in pyridine) modifies steric and electronic interactions with biological targets .

(b) tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1065484-40-3)

- Key Difference : The linker is an ether (-O-) instead of an amine (-NH-).

- Increased hydrophobicity may enhance membrane permeability but reduce solubility .

(c) tert-Butyl 3-(((6-bromopyridin-2-yl)sulfonyl)methyl)piperidine-1-carboxylate

Heterocyclic Core Modifications

(a) tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Differences :

- Pyrrolidine (5-membered ring) replaces piperidine (6-membered).

- Iodo and methoxy substituents are present on the pyridine ring.

- Iodine’s larger atomic radius may enhance halogen bonding but increase molecular weight (e.g., 371.27 g/mol for the bromo analog vs. ~417 g/mol for iodo) .

Linker Group Variations

Preparation Methods

Reductive Amination Approach

A widely used method for such compounds involves reductive amination, where the 3-formyl or 3-aminomethyl piperidine derivative protected with tert-butyl carbamate is reacted with 6-bromopyridin-2-amine under reductive conditions.

-

- The tert-butyl 3-formylpiperidine-1-carboxylate is reacted with 6-bromopyridin-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- The reaction is typically carried out in anhydrous solvents like dichloromethane or methanol under inert atmosphere.

- The reductive amination proceeds smoothly to give the desired aminomethyl linkage.

-

- High regioselectivity and mild conditions preserve the bromopyridine functionality.

- Compatible with the tert-butyl carbamate protecting group.

Typical Yields: 50-80% depending on purification and scale.

Buchwald–Hartwig Amination

Alternatively, palladium-catalyzed Buchwald–Hartwig amination can be employed to couple a 3-halopiperidine derivative bearing the tert-butyl carbamate with 6-bromopyridin-2-amine.

-

- The 3-bromomethyl or 3-chloromethyl piperidine-1-carboxylate tert-butyl protected is reacted with 6-bromopyridin-2-amine.

- Catalysts such as Pd(OAc)2 with phosphine ligands (e.g., Xantphos) are used.

- Bases like sodium tert-butoxide or potassium phosphate facilitate the reaction.

- Solvents such as toluene or dioxane at elevated temperatures (80-110°C) are typical.

-

- Direct C–N bond formation.

- Potential for higher purity and fewer side products.

-

- Requires careful control to avoid dehalogenation or cross-reactivity with the bromopyridine.

Nucleophilic Substitution of Activated Piperidine Derivatives

A third approach involves nucleophilic substitution on a piperidine derivative activated at the 3-position (e.g., mesylate or tosylate) with 6-bromopyridin-2-amine.

-

- The 3-hydroxymethyl piperidine-1-carboxylate tert-butyl protected is converted to a good leaving group (mesylate or tosylate).

- Reaction with 6-bromopyridin-2-amine under basic conditions (e.g., K2CO3) in polar aprotic solvents (DMF, DMSO).

- Heating to moderate temperatures (50-80°C) promotes substitution.

-

- Straightforward and avoids transition metals.

- Useful when palladium catalysis is undesirable.

-

- Possible competing elimination or side reactions.

- Moderate yields.

Purification and Characterization

-

- Flash column chromatography using gradients of ethyl acetate and petroleum ether is commonly employed.

- Recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) may be used for further purification.

-

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structure and purity.

- Infrared spectroscopy (IR) verifies functional groups, especially carbamate and aromatic amines.

Data Table Summarizing Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | tert-butyl 3-formylpiperidine-1-carboxylate, 6-bromopyridin-2-amine, NaBH(OAc)3, DCM/MeOH, RT | Mild, regioselective, preserves Br group | 50-80 | Requires careful control of pH |

| Buchwald–Hartwig Amination | 3-halopiperidine-1-carboxylate (Boc), 6-bromopyridin-2-amine, Pd catalyst, base, toluene, 80-110°C | Direct C–N bond formation, high purity | 60-85 | Sensitive to catalyst and ligand choice |

| Nucleophilic Substitution | 3-mesylate/tosylate piperidine-Boc, 6-bromopyridin-2-amine, K2CO3, DMF, 50-80°C | Metal-free, simple reagents | 40-70 | Possible side reactions |

Research Findings and Notes

- The reductive amination method is often favored for its mildness and functional group tolerance, especially when the bromopyridine moiety must remain intact without undergoing side reactions.

- Buchwald–Hartwig amination provides a robust alternative when direct amination is required, though it demands optimization of catalyst systems to avoid dehalogenation of the bromopyridine ring.

- The nucleophilic substitution pathway is less commonly used due to moderate yields and potential side reactions but remains valuable for metal-free synthesis.

- Protecting group strategies, particularly the use of tert-butyl carbamate, are critical to prevent unwanted side reactions on the piperidine nitrogen during coupling steps.

- Purification by flash chromatography using ethyl acetate/petroleum ether gradients is standard, with yields and purity confirmed by HRMS and NMR data consistent with literature reports on related compounds.

Q & A

Q. How do structural analogs (e.g., Cl or CF₃ substitutions) affect biological activity?

- Case Comparisons :

- 6-Chloropyridin-2-yl Analog : Reduced potency (IC₅₀ ↑2-fold) due to weaker halogen bonding .

- 6-Trifluoromethylpyridin-2-yl Derivative : Enhanced metabolic stability but lower solubility (ClogP +0.8) .

- Mechanistic Insight : Bromine’s polarizability strengthens hydrophobic interactions, while electron-withdrawing groups (CF₃) may hinder π-π stacking .

Q. What techniques resolve enantiomeric purity if chiral centers are introduced during synthesis?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers; validate with circular dichroism (CD) spectroscopy .

- Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) for absolute configuration determination .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory during large-scale synthesis?

- Requirements :

- Respiratory : NIOSH-approved N95 mask for powder handling .

- Gloves : Nitrile gloves (≥8 mil thickness) resistant to DMSO and dichloromethane .

- Eye Protection : Goggles with side shields during solvent transfers .

- Emergency Protocols : Equip labs with eye wash stations and neutralizers for acid/base spills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.